2-(Methylsulfanyl)-4-piperidinoquinazoline
Descripción
Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry Research
The importance of the quinazoline nucleus in medicinal chemistry is underscored by its presence in numerous clinically approved drugs and a vast number of compounds under investigation for a wide range of diseases.
The exploration of quinazoline chemistry dates back to the late 19th century, with early research focusing on the synthesis and characterization of the basic scaffold. However, it was the discovery of the biological activities of naturally occurring quinazoline alkaloids in the mid-20th century that catalyzed a surge of interest in this heterocyclic system. These foundational studies laid the groundwork for the systematic investigation of synthetic quinazoline derivatives and their therapeutic potential.
Quinazoline derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. This wide-ranging bioactivity is attributed to the ability of the quinazoline core to interact with various biological targets, such as enzymes and receptors. Notably, many quinazoline-based compounds function as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The 4-aminoquinazoline scaffold, in particular, is a key pharmacophore in several approved epidermal growth factor receptor (EGFR) inhibitors used in the treatment of various cancers. nih.gov
Contextualizing 2-(Methylsulfanyl)-4-piperidinoquinazoline within Quinazoline Chemical Space
Within the vast chemical space of quinazoline derivatives, this compound represents a specific substitution pattern that warrants detailed investigation. Its structural features suggest potential for unique biological activities.
Quinazoline derivatives are classified based on the substitution patterns on the quinazoline ring. The parent compound is simply named quinazoline. Substituents are indicated by their position number on the ring system. In the case of "this compound," the nomenclature indicates a methylsulfanyl (-SCH3) group at the 2-position and a piperidino group (a five-membered saturated nitrogen-containing ring) attached at the 4-position of the quinazoline core.
The rationale for investigating this compound and its analogs stems from the established biological significance of both the 2-thioether and 4-amino substitutions on the quinazoline scaffold.
Synthesis and Potential Biological Activity:
While a dedicated, comprehensive study on the synthesis and biological activity of this compound is not extensively documented in publicly available literature, its synthesis can be logically inferred from established methodologies for related compounds. A plausible synthetic route would involve the initial preparation of a 2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one, followed by S-methylation to introduce the methylsulfanyl group. Subsequent chlorination of the 4-oxo group would yield a 4-chloro-2-(methylsulfanyl)quinazoline intermediate. Finally, nucleophilic substitution of the chlorine atom with piperidine (B6355638) would afford the target compound, this compound.
The biological potential of this compound can be extrapolated from studies on analogous structures. For instance, various 2-thioether substituted quinazoline derivatives have been investigated for their anticancer properties. Research on a series of novel quinazoline derivatives, including those with a 2-thioxo group that is a precursor to the 2-methylsulfanyl group, demonstrated significant in vitro cytotoxicity against HeLa and MDA-MB231 cancer cell lines. nih.gov
Furthermore, the 4-piperidino substitution is a common feature in many bioactive molecules, often contributing to improved pharmacokinetic properties or specific receptor interactions. For example, a series of 2,4-diaminoquinazoline derivatives bearing substituted piperidine and piperazine (B1678402) moieties at the 2-position were synthesized and evaluated as p21-activated kinase 4 (PAK4) inhibitors, demonstrating potent anticancer activity. researchgate.net While the substitution pattern is different, it highlights the utility of the piperidine moiety in achieving biological activity within the quinazoline framework.
Detailed Research Findings from Related Analogs:
To illustrate the potential of this structural class, the following table summarizes the anticancer activity of some related 2-thioether quinazoline derivatives from a study by Al-Salahi et al. (2017). It is important to note that these are not direct data for this compound but provide a valuable reference for its potential bioactivity.
| Compound ID | Structure | Cell Line | IC50 (µM) |
| Compound 21 | 3-Butyl-6-methyl-2-(propylthio)quinazolin-4(3H)-one | HeLa | 2.81 |
| MDA-MB231 | 1.85 | ||
| Compound 22 | 3-Butyl-2-(butylthio)-6-methylquinazolin-4(3H)-one | HeLa | 2.15 |
| MDA-MB231 | 2.05 | ||
| Compound 23 | 2-(Benzylsulfanyl)-3-butyl-6-methylquinazolin-4(3H)-one | HeLa | 2.43 |
| MDA-MB231 | 2.11 | ||
| Gefitinib (B1684475) (Standard) | HeLa | 4.3 | |
| MDA-MB231 | 28.3 |
Data extracted from Al-Salahi et al., Saudi Pharmaceutical Journal, 2017. nih.gov
These findings suggest that 2-alkylsulfanyl quinazolinone derivatives can exhibit potent anticancer activity, in some cases exceeding that of the standard drug gefitinib against certain cell lines. nih.gov The presence of the piperidino group at the 4-position in this compound could further modulate this activity, potentially by influencing solubility, cell permeability, or target binding.
The investigation of this compound is therefore a logical progression in the exploration of the quinazoline chemical space. Its unique combination of a 2-methylsulfanyl group, known to be present in bioactive quinazolines, and a 4-piperidino moiety, a common substituent in pharmacologically active compounds, makes it and its analogs promising candidates for further research and development in the quest for novel therapeutic agents.
Structure
3D Structure
Propiedades
IUPAC Name |
2-methylsulfanyl-4-piperidin-1-ylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-18-14-15-12-8-4-3-7-11(12)13(16-14)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSVUEMALXLPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Structure Activity Relationship Sar Studies of 2 Methylsulfanyl 4 Piperidinoquinazoline Analogs
Rational Design Principles for Quinazoline-Based Molecular Scaffolds
The design of novel quinazoline-based analogs is often guided by established principles of medicinal chemistry, including pharmacophore modeling and structural modification strategies like scaffold hopping and bioisosteric replacement.
Pharmacophore Elucidation for Target Interaction
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For many quinazoline (B50416) derivatives, particularly those targeting protein kinases, the 4-aminoquinazoline core is a critical pharmacophore. nih.govnih.gov
Key interactions often involve:
Hydrogen Bonding: The N-1 and N-3 atoms of the quinazoline ring are crucial for forming hydrogen bonds within the ATP-binding site of kinases. Specifically, the N-1 nitrogen can act as a hydrogen bond acceptor with backbone NH groups (e.g., Met793 in EGFR), anchoring the inhibitor in the hinge region of the enzyme. nih.gov
Aromatic Interactions: The fused benzene ring of the quinazoline core provides a surface for hydrophobic and π-stacking interactions with nonpolar amino acid residues in the target protein.
Substituent Vector: The C-2, C-4, and other positions on the quinazoline ring provide vectors for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties by probing different regions of the binding pocket.
The 4-amino group, in this case, part of a piperidine (B6355638) ring, is essential for activity, often occupying a specific region of the binding site. nih.gov The substituent at the C-2 position, the methylsulfanyl group, projects into a distinct pocket where its size, electronics, and lipophilicity can significantly influence binding affinity.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies used to modify known active compounds to discover novel chemotypes with improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property. drughunter.com
Scaffold Hopping: This involves replacing the central quinazoline core with a different heterocyclic system that maintains the key pharmacophoric features. While not the focus of modifying the specific 2-(Methylsulfanyl)-4-piperidinoquinazoline, this strategy is broadly applied in quinazoline chemistry to explore new chemical space.
Bioisosteric Replacement: This is a more subtle modification where a functional group is replaced by another group with similar physical or chemical properties. cambridgemedchemconsulting.com This approach is highly relevant for optimizing the this compound scaffold. For instance, the methylsulfanyl group (-SCH₃) at the C-2 position can be replaced with other bioisosteres to fine-tune activity. Common replacements could include:
Other Thioalkyl/Thioaryl Groups: To explore steric and electronic effects.
Alkoxy or Aryloxy Groups (-OR): To alter hydrogen bonding capacity and lipophilicity.
Small Alkyl Groups (e.g., methyl, ethyl): To remove the sulfur atom and assess its importance.
Trifluoromethyl (-CF₃) or Pentafluorosulfanyl (-SF₅) Groups: These are often used as bioisosteres for groups like tert-butyl or halogens and can dramatically alter electronic properties and metabolic stability. cambridgemedchemconsulting.comresearchgate.net
These strategies allow for the systematic exploration of the chemical space around the core scaffold to optimize molecular interactions with the biological target.
Systematic Structure-Activity Relationship Investigations
SAR studies systematically investigate how changes to a molecule's structure affect its biological activity. For this compound analogs, this involves modifying the methylsulfanyl group, the piperidine ring, and the quinazoline core itself.
Influence of Methylsulfanyl Substituent Modifications on Biological Activities (In Vitro)
The substituent at the C-2 position of the quinazoline ring plays a significant role in determining biological activity. Studies on related quinazoline derivatives have shown that placing a thioalkyl fragment at this position can increase activity. nih.gov Modifications to the methylsulfanyl group can probe the steric, electronic, and lipophilic requirements of the corresponding binding pocket.
Table 1: Illustrative SAR of C-2 Substituent Modifications
| Compound | R (at C-2) | Relative In Vitro Activity | Rationale for Activity Change |
|---|---|---|---|
| Parent | -SCH₃ | Baseline | Fills a small hydrophobic pocket. |
| Analog 1 | -SCH₂CH₃ | Potentially similar or slightly decreased | Increased steric bulk may be tolerated or may lead to a slight clash. |
| Analog 2 | -OCH₃ | Typically decreased | Change in geometry, electronics, and hydrogen bonding potential compared to sulfur. |
| Analog 3 | -CH₃ | Decreased | Highlights the favorable contribution of the sulfur atom to binding interactions. |
| Analog 4 | -S-Phenyl | Variable | Activity depends on whether the larger aryl group can access an additional binding area. |
| Analog 5 | -SO₂CH₃ | Potentially decreased | The sulfonyl group is electronically and sterically distinct from the sulfide, acting as a hydrogen bond acceptor rather than a hydrophobic filler. |
Note: This table is illustrative and based on general SAR principles for quinazoline derivatives. Actual activity changes are target-dependent.
The sulfur atom in the methylsulfanyl group is generally considered a lipophilic moiety that can engage in hydrophobic interactions. Its replacement with an oxygen atom (methoxy group) or its oxidation to a sulfoxide or sulfone would significantly alter the electronics and steric profile, likely impacting binding affinity.
Effect of Piperidine Ring Substitutions and Conformations on Molecular Recognition
The C-4 position of the quinazoline core is critical for activity, and the nature of the amino substituent is a key determinant of potency and selectivity. While piperazine (B1678402) rings are common at this position in many bioactive quinazolines, the use of a piperidine ring presents a different profile. In some quinoxaline and quinazoline series, replacement of a piperazine with a piperidine has been shown to result in a significant decrease in activity, suggesting the nitrogen atom at the 4-position of the piperazine ring is important for interaction or solubility. nih.govnih.gov
However, if the piperidine scaffold is maintained, its activity can be modulated by adding substituents. These substitutions can influence the molecule's conformation and introduce new interactions with the target.
Table 2: Illustrative SAR of C-4 Piperidine Ring Substitutions
| Compound | Piperidine Substitution | Relative In Vitro Activity | Rationale for Activity Change |
|---|---|---|---|
| Parent | Unsubstituted | Baseline | Establishes core binding interactions. |
| Analog 6 | 4-hydroxyl (-OH) | Potentially increased | The hydroxyl group can form a new hydrogen bond with the target protein. |
| Analog 7 | 4-fluoro (-F) | Potentially similar or increased | Minimal steric change; can improve metabolic stability and binding through polar interactions. |
| Analog 8 | 4-methyl (-CH₃) | Variable | Effect depends on the size of the binding pocket; can increase lipophilicity. |
| Analog 9 | 4-phenyl (-Ph) | Potentially decreased | Large steric bulk may not be accommodated in the binding site. |
Note: This table is illustrative and based on general SAR principles. Actual activity changes are target-dependent.
The conformation of the piperidine ring (e.g., chair, boat) and the orientation of its substituents (axial vs. equatorial) can also be critical for achieving an optimal fit within the binding site of a biological target.
Positional Isomerism and Quinazoline Core Substituent Effects
The placement of substituents on the fused benzene ring of the quinazoline core significantly impacts biological activity by modifying the electronic properties of the heterocyclic system and by directly interacting with the target protein.
Key SAR observations for the quinazoline core include:
Positions 6 and 7: These are the most common positions for substitution. Introducing small, lipophilic groups (e.g., -Cl, -Br) or electron-donating groups like methoxy (-OCH₃) at these positions can enhance potency. nih.gov Bulky substituents at the C-7 position are often favorable for inhibitory activity against certain kinases. nih.gov
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the pKa of the quinazoline nitrogens, which can influence binding affinity and pharmacokinetic properties. nih.gov For instance, EWGs on the aniline ring of 4-anilinoquinazolines often increase activity. nih.govnih.gov
Systematic exploration of these positions is essential for optimizing the potency and selectivity of any new quinazoline-based series.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound analogs, QSAR studies are instrumental in understanding the physicochemical properties that govern their therapeutic effects, thereby guiding the design of more potent and selective molecules.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for this compound analogs begins with the compilation of a dataset of structurally related compounds with their corresponding biological activities, often expressed as the concentration required to inhibit a specific biological target by 50% (IC50). Various statistical methods can be employed to generate these models, with Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) being common approaches. nih.gov
For instance, a hypothetical QSAR model for a series of this compound analogs targeting a specific kinase could be represented by a linear equation. The goal is to create a model that can accurately predict the biological activity of new or unsynthesized compounds based on their structural features. nih.govresearchgate.net Non-linear methods, such as Gene Expression Programming (GEP), can also be utilized to capture more complex relationships between molecular descriptors and activity. frontiersin.orgnih.gov
The process involves dividing the dataset into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov This ensures the robustness and generalizability of the resulting QSAR model.
Table 1: Hypothetical Dataset for QSAR Model Development
| Compound ID | R-group Modification | Experimental IC50 (µM) | Predicted IC50 (µM) |
|---|---|---|---|
| 1 | -H | 1.5 | 1.7 |
| 2 | -Cl | 0.8 | 0.9 |
| 3 | -CH3 | 2.1 | 2.0 |
| 4 | -OCH3 | 1.2 | 1.3 |
Descriptor Selection and Statistical Validation
A crucial step in QSAR modeling is the selection of appropriate molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. nih.gov These descriptors can be categorized into several classes, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Related to the 3D structure of the molecule.
Electronic descriptors: Describing the electronic properties, such as charge distribution and orbital energies. orientjchem.org
Physicochemical descriptors: Including properties like lipophilicity (logP) and molar refractivity.
For this compound analogs, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and specific atomic charges can be particularly important in predicting their biological activity. researchgate.netorientjchem.org
Once a model is developed, it must be rigorously validated to ensure its statistical significance and predictive ability. Key statistical parameters used for validation include:
Coefficient of determination (R²): Indicates the goodness of fit of the model. An R² value close to 1 suggests a strong correlation between the predicted and observed activities. orientjchem.org
Cross-validated coefficient of determination (Q²): Measures the internal predictive ability of the model.
Predicted R² (pred_R²): Evaluates the external predictive power of the model on a test set. nih.gov
Predicted Residual Sum of Squares (PRESS): A measure of the predictive error of the model. orientjchem.org
A statistically robust QSAR model will have high values for R², Q², and pred_R², and a low value for PRESS. orientjchem.org
Table 2: Statistical Validation Parameters for a Hypothetical QSAR Model
| Parameter | Value | Description |
|---|---|---|
| R² | 0.92 | High correlation between descriptors and activity in the training set. |
| Q² | 0.85 | Good internal predictive ability. |
| pred_R² | 0.78 | Strong predictive power for external data. |
Interpretation of QSAR Models for Lead Optimization
The ultimate goal of a QSAR study is to provide insights that can guide the optimization of lead compounds. By analyzing the contribution of each descriptor in the QSAR equation, medicinal chemists can understand which structural features are beneficial or detrimental to the desired biological activity. scispace.com
For example, if a QSAR model for this compound analogs indicates that a negative charge on a specific atom in the quinazoline ring is positively correlated with activity, this suggests that introducing electron-withdrawing groups at that position could enhance potency. nih.gov Conversely, if a descriptor related to steric bulk has a negative coefficient, it implies that smaller substituents are preferred in that region of the molecule.
This information allows for the rational design of new analogs with improved activity. For instance, based on the QSAR model, new compounds can be designed in silico, their activities predicted, and only the most promising candidates synthesized and tested, thereby saving time and resources in the drug discovery process. nih.govresearchgate.net
Table 3: Interpretation of Descriptor Contributions in a Hypothetical QSAR Model
| Descriptor | Coefficient | Interpretation for Activity Enhancement |
|---|---|---|
| Atomic Charge at C6 | -35.52 | Increased negative charge at this position is favorable. orientjchem.org |
| LUMO Energy | +19.72 | Higher LUMO energy is beneficial. orientjchem.org |
| Dipole Moment | +2.50 | A larger dipole moment is associated with higher activity. |
Molecular Mechanisms and Biological Targets of Quinazoline Derivatives: an in Vitro and in Silico Perspective
Identification of Biological Targets and Pathways
Enzyme Inhibition Studies (e.g., Kinases, Dihydrofolate Reductase, PARP)
There is no available research data on the inhibitory activity of 2-(Methylsulfanyl)-4-piperidinoquinazoline against key enzyme targets such as kinases, dihydrofolate reductase (DHFR), or poly (ADP-ribose) polymerase (PARP). While other quinazoline (B50416) derivatives have been widely investigated as inhibitors of these enzymes, particularly kinases in the context of cancer therapy, the specific efficacy and selectivity of this compound remain uncharacterized.
Receptor Binding and Modulation (e.g., Growth Factor Receptors, Adrenoceptors)
Information regarding the binding affinity and modulatory effects of this compound on growth factor receptors (e.g., EGFR, VEGFR) or adrenoceptors is not present in the current scientific literature. The piperidino moiety can influence the solubility and binding characteristics of a molecule, but without experimental data, any potential interactions with these or other receptors are purely speculative.
Protein-Ligand Interaction Profiling
No in silico or experimental studies detailing the protein-ligand interaction profile of this compound have been published. Computational docking simulations and biophysical binding assays, which are essential for understanding how a compound interacts with its protein targets at a molecular level, have not been reported for this specific molecule.
Cellular-Level Mechanistic Investigations (In Vitro)
Cell Cycle Progression Modulation in Model Cell Lines
There are no published in vitro studies examining the effect of this compound on cell cycle progression in any model cell lines. Consequently, there is no data to suggest whether this compound can induce cell cycle arrest at any phase (G1, S, G2, or M).
Apoptosis Induction Pathways in Cellular Models
The potential for this compound to induce apoptosis in cellular models has not been investigated in any published research. As a result, there is no information available on its ability to activate intrinsic or extrinsic apoptotic pathways, or its effects on key apoptotic proteins such as caspases and members of the Bcl-2 family.
Antimicrobial Target Identification and Mechanism of Action (In Vitro)
There is currently no published research that specifically investigates the in vitro antimicrobial activity of this compound. Consequently, data regarding its potential bacterial or fungal targets, its minimum inhibitory concentrations (MICs) against various strains, and its precise mechanism of action are not available.
Studies on other 2,4-substituted quinazoline derivatives have suggested various antimicrobial mechanisms, including the inhibition of bacterial DNA gyrase and interference with transcription and translation processes. Structure-activity relationship (SAR) studies on the quinazoline scaffold indicate that substitutions at the 2 and 4 positions are crucial for antimicrobial potency. Specifically, the presence of a thiol or methylthio group at the C2 position and an amine or substituted amine at the C4 position have been noted as important for activity in some series of compounds. However, without direct experimental evidence for this compound, any proposed mechanism would be purely speculative.
Antimalarial and Antiprotozoal Mechanisms (In Vitro)
Similarly, the scientific literature lacks specific in vitro studies on the antimalarial and antiprotozoal activities of this compound. There is no data available on its efficacy against parasites such as Plasmodium falciparum, Leishmania species, or Trypanosoma species.
The quinoline and quinazoline scaffolds are prominent in many antimalarial drugs, with their mechanism of action often linked to the inhibition of hemozoin formation in the parasite's food vacuole. For other protozoa, various mechanisms have been identified for different quinazoline-based compounds. However, the specific contributions of the methylsulfanyl group at the C2 position and the piperidino group at the C4 position of this particular quinazoline derivative to any potential antiparasitic activity have not been experimentally determined.
Computational Chemistry and Molecular Modeling Applications in Quinazoline Research
Quantum Chemical Studies
Quantum chemical studies, often employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. nih.gov These methods allow for the detailed investigation of a compound's electronic structure, stability, and reactivity, which are key determinants of its biological activity.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of quantum chemical studies. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov
A smaller energy gap generally implies higher reactivity, as less energy is required for electronic excitation. nih.gov For quinazoline (B50416) derivatives, substitutions on the heterocyclic ring system can significantly influence the HOMO-LUMO energies and the resulting energy gap. beilstein-journals.org For instance, the introduction of electron-donating or electron-withdrawing groups alters the electron density distribution across the molecule, thereby tuning its electronic properties and potential biological interactions. beilstein-journals.org While specific experimental or calculated values for 2-(Methylsulfanyl)-4-piperidinoquinazoline are not available in the reviewed literature, studies on analogous substituted quinazolines demonstrate that such analyses are vital for predicting molecular stability. nih.govsdiarticle3.com
Table 1: Illustrative Quantum Chemical Parameters for Substituted Quinazolines
| Compound/Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Quinazoline Derivative A | -5.13 | -2.10 | 3.03 |
| Quinazoline Derivative B | -4.64 | -2.10 | 2.54 |
| Quinazoline Derivative C | -4.74 | -2.18 | 2.56 |
Note: This table provides illustrative data based on published values for various quinazoline derivatives to demonstrate the typical parameters calculated in electronic structure analysis. beilstein-journals.org The values are not specific to this compound.
Conformational Analysis and Molecular Geometries
The three-dimensional arrangement of atoms in a molecule (its conformation) is critical for its interaction with biological targets. Conformational analysis involves identifying the most stable, low-energy conformations of a molecule. Quantum chemical methods are used to optimize the molecular geometry and calculate the relative energies of different conformers.
Spectroscopic Property Prediction and Interpretation
Quantum chemistry provides powerful tools for predicting spectroscopic properties, which can then be used to validate and interpret experimental data. Theoretical calculations can predict vibrational frequencies (infrared and Raman spectra), electronic transitions (UV-Visible spectra), and nuclear magnetic resonance (NMR) chemical shifts. nih.gov
By calculating the vibrational modes of this compound, researchers can assign the peaks observed in experimental IR and Raman spectra to specific bond stretches, bends, and torsions within the molecule. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, correlating them to specific electronic transitions, often between the HOMO and LUMO or other molecular orbitals. rsc.org This correlation between theoretical and experimental spectra is invaluable for confirming the chemical structure of newly synthesized quinazoline derivatives. nih.gov
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijcce.ac.ir It is a vital tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. ijcce.ac.ir
Elucidating Binding Modes with Proposed Biological Targets
For quinazoline derivatives, which are known to inhibit various enzymes such as kinases (e.g., EGFR, VEGFR), molecular docking is used to predict how they bind within the enzyme's active site. nih.govijcce.ac.ir The process involves placing the ligand—in this case, this compound—into the binding pocket of a target protein whose three-dimensional structure is known. The docking algorithm then explores various possible orientations and conformations of the ligand, calculating the most favorable binding mode. nih.gov
Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. For example, studies on similar 4-anilinoquinazolines have shown that the quinazoline nitrogen atoms often act as hydrogen bond acceptors, interacting with key residues in the hinge region of kinase domains. nih.gov The piperidine (B6355638) and methylsulfanyl groups of the target compound would be analyzed for their contributions to binding, likely fitting into specific hydrophobic pockets within the active site. researchgate.net
Table 2: Typical Interactions Predicted by Molecular Docking for Quinazoline Inhibitors
| Interaction Type | Ligand Moiety | Protein Residue Example |
| Hydrogen Bond | Quinazoline N1 atom | Hinge Region Amino Acid (e.g., Met) |
| Hydrophobic Interaction | Piperidine Ring | Hydrophobic Pocket (e.g., Leu, Val) |
| Hydrophobic Interaction | Phenyl part of Quinazoline | Aromatic Residues (e.g., Phe) |
Note: This table illustrates the types of interactions commonly observed in docking studies of quinazoline derivatives with protein kinases. It is a generalized representation.
Scoring Functions and Docking Algorithm Validation
A critical component of molecular docking is the scoring function, which is an algorithm used to estimate the binding affinity (often expressed as a binding energy) for a given ligand pose. scispace.com A lower binding energy score typically indicates a more stable protein-ligand complex and a higher predicted affinity. ijcce.ac.ir There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions, each using different criteria to evaluate the binding. scispace.com
Before a docking study is considered reliable, the docking protocol and scoring function must be validated. A common validation method is to "re-dock" the co-crystallized ligand back into its protein's binding site. If the docking algorithm can accurately reproduce the experimentally observed binding pose (typically within a Root Mean Square Deviation of less than 2.0 Å), the protocol is considered validated and can be used with confidence to predict the binding modes of new compounds like this compound. scispace.com
Virtual Screening for Novel Ligands
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. Despite the utility of this method in quinazoline research, a comprehensive review of publicly available scientific literature reveals a lack of specific studies detailing the use of virtual screening to identify novel ligands that interact with targets using this compound as a known active molecule or scaffold.
Generally, virtual screening campaigns involving quinazoline derivatives would utilize the known three-dimensional structure of a target protein. A library of compounds would then be computationally docked into the active site of the protein, and a scoring function would be used to estimate the binding affinity of each compound. Compounds with the best scores are then selected for further experimental testing. However, no such studies explicitly reporting on this compound have been identified.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational changes and dynamics of a ligand-target complex.
Investigating Ligand-Target Stability and Dynamics
In the context of drug discovery, MD simulations are frequently employed to assess the stability of a ligand bound to its target protein. By simulating the behavior of the complex over a period of nanoseconds to microseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. Key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often calculated to quantify the stability of the complex and the flexibility of its components.
A thorough search of the scientific literature did not yield any specific molecular dynamics simulation studies focused on this compound to investigate its stability and dynamics when bound to a biological target. While MD simulations have been extensively applied to other quinazoline derivatives to understand their interactions with various targets, similar data for this compound is not publicly available.
Conformational Changes and Binding Kinetics
MD simulations can also be used to explore the conformational changes that occur in both the ligand and the target upon binding. Understanding these changes is crucial for elucidating the mechanism of action and for designing improved inhibitors. Furthermore, advanced MD techniques can be used to estimate the kinetics of ligand binding and unbinding, providing insights into the residence time of a drug on its target.
There is currently no published research that specifically describes the use of molecular dynamics simulations to investigate the conformational changes and binding kinetics of this compound with any biological target. Such studies would be valuable in understanding the molecular basis of its activity and for guiding the optimization of its structure.
De Novo Design and Lead Generation using Computational Methods
De novo design is a computational strategy for designing novel molecules with desired properties from scratch. In the context of drug discovery, this involves building a molecule atom by atom or fragment by fragment within the active site of a target protein. This approach has the potential to generate highly novel and potent ligands.
Computational methods for lead generation often involve the use of structure-based or ligand-based approaches. Structure-based methods rely on the three-dimensional structure of the target, while ligand-based methods use the structures of known active compounds to guide the design of new ones.
An extensive review of the literature indicates that there are no specific examples of de novo design or computational lead generation studies that have utilized this compound as a starting point or a reference compound. While the broader quinazoline scaffold has been a subject of such computational design efforts to generate novel inhibitors for various targets, specific applications involving the 2-(methylsulfanyl) and 4-piperidino substitutions are not documented.
Advanced Spectroscopic and Analytical Characterization for Research Purity and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the positions of hydrogen and carbon atoms in 2-(Methylsulfanyl)-4-piperidinoquinazoline.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the quinazoline (B50416) ring system, the piperidine (B6355638) ring, and the methylsulfanyl group. The aromatic protons on the quinazoline core would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions. The protons of the piperidine ring would likely exhibit complex multiplets in the aliphatic region, generally between 1.5 and 4.0 ppm. The methyl group of the methylsulfanyl substituent would present as a sharp singlet, typically around 2.5 ppm.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbon atoms of the aromatic quinazoline ring would resonate in the downfield region (120-160 ppm). The carbons of the piperidine ring would appear in the aliphatic region (20-60 ppm), and the methyl carbon of the methylsulfanyl group would be observed further upfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinazoline-H5/H6/H7/H8 | 7.0 - 8.5 (m) | 120 - 140 |
| Piperidine-Hα | ~3.5 - 4.0 (m) | ~50 |
| Piperidine-Hβ/Hγ | ~1.5 - 2.0 (m) | ~25 |
| SCH₃ | ~2.5 (s) | ~15 |
| Quinazoline-C2 | - | ~165 |
| Quinazoline-C4 | - | ~160 |
| Quinazoline-C4a/C8a | - | ~150 / ~120 |
To definitively assign the signals observed in the 1D NMR spectra and to elucidate the complete bonding network, two-dimensional (2D) NMR techniques are indispensable. Experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the quinazoline and piperidine rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbon atoms (HSQC) and with carbons that are two or three bonds away (HMBC). This information is vital for unambiguously connecting the piperidine and methylsulfanyl groups to the correct positions on the quinazoline core.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the exact molecular weight of a compound and offering insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₄H₁₇N₃S), the expected exact mass would be calculated and compared to the experimental value, with a very low margin of error, to confirm the molecular formula.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for assessing the purity of a research sample of this compound. The liquid chromatograph separates the target compound from any impurities or byproducts from the synthesis, and the mass spectrometer provides molecular weight information for each separated component. This allows for the confident identification and quantification of the main product and any minor contaminants.
Table 2: Mass Spectrometry Data for this compound
| Technique | Information Obtained | Expected Value for C₁₄H₁₇N₃S |
| HRMS | Exact Mass | [M+H]⁺ = 276.1216 |
| LC-MS | Molecular Weight Confirmation & Purity | m/z = 276 (for the protonated molecule) |
X-Ray Crystallography for Solid-State Structure Determination
While NMR and MS provide detailed information about the connectivity and molecular formula, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to generate a precise 3D model of the molecule, showing the exact positions of all atoms and the bond lengths and angles between them. For this compound, a successful X-ray crystallographic analysis would provide unequivocal proof of its structure, including the planar geometry of the quinazoline ring and the conformation of the piperidine substituent.
Crystal Structure Analysis and Intermolecular Interactions
While the specific crystal structure of this compound is not extensively documented in publicly accessible crystallographic databases, analysis of closely related analogs provides significant insight into its likely solid-state conformation and molecular interactions. Studies on compounds such as 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol and 4-methylsulfanyl-2-phenylquinazoline offer a predictive framework for its structural characteristics. researchgate.netnih.gov
The core quinazoline ring system is characteristically planar. researchgate.net In the crystal lattice of these analogs, molecules are often organized into stacks, indicating the presence of significant intermolecular forces. researchgate.net One of the most prominent of these is π–π stacking, where the aromatic quinazoline rings of adjacent molecules align, with centroid-centroid distances typically around 3.7 Å. nih.gov This interaction is crucial for the stability of the crystal packing.
The methylsulfanyl group (-SCH₃) and the piperidine ring introduce specific conformational features. The methyl carbon of the methylsulfanyl group generally lies close to the plane of the quinazoline ring system. nih.gov The piperidine ring, typically adopting a chair conformation, would be positioned at the 4-position of the quinazoline core. The orientation of this substituent relative to the planar quinazoline ring is a key structural determinant.
Hydrogen bonding, although potentially weak, may also play a role in the crystal structure. C—H···N interactions are observed in related structures, where hydrogen atoms from one molecule form weak bonds with the nitrogen atoms of an adjacent quinazoline ring, further linking the molecules within the crystal. nih.gov The presence of the piperidine ring could also introduce C-H···π interactions.
A hypothetical data table summarizing the expected crystallographic parameters for this compound, based on published data for its analogs, is presented below.
| Parameter | Expected Value/Type | Reference Analog |
|---|---|---|
| Crystal System | Monoclinic | 4-methylsulfanyl-2-phenylquinazoline nih.gov |
| Space Group | P2₁/n or similar | 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol researchgate.net |
| Key Intermolecular Interaction | π–π stacking | 4-methylsulfanyl-2-phenylquinazoline nih.gov |
| π–π Stacking Distance | ~3.7 Å | 4-methylsulfanyl-2-phenylquinazoline nih.gov |
| Other Interactions | C—H···N hydrogen bonds | 4-methylsulfanyl-2-phenylquinazoline nih.gov |
Chromatographic Techniques for Purity and Quantitative Analysis in Research Samples
Chromatographic methods are indispensable for assessing the purity and performing quantitative analysis of this compound in research settings.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of quinazoline derivatives due to its high resolution and sensitivity. A reversed-phase HPLC (RP-HPLC) method is typically employed for purity determination and quantification.
A standard method would utilize a C18 column, which provides excellent separation for moderately polar compounds like quinazoline alkaloids. nih.gov The mobile phase commonly consists of a gradient mixture of an aqueous component, often containing a small percentage of an acid like formic acid to improve peak shape, and an organic solvent such as acetonitrile. nih.gov Detection is usually performed using a UV detector, as the quinazoline core possesses a strong chromophore that absorbs in the UV range. For more detailed structural confirmation, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.gov
The following table outlines a typical set of HPLC parameters for the analysis of this compound.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3-5 µm) nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |
| Mobile Phase B | Acetonitrile nih.gov |
| Gradient | Gradient elution, e.g., 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm or 320 nm) |
| Temperature | Ambient or controlled (e.g., 25-30 °C) |
Gas Chromatography (GC) (If Applicable for Volatile Derivatives)
While the parent compound this compound may have limited volatility for direct Gas Chromatography (GC) analysis, the technique is highly suitable for assessing volatile impurities, such as residual synthesis solvents, or for the analysis of more volatile derivatives. GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying trace-level volatile components in a sample. acgpubs.orgmadison-proceedings.com
For such an analysis, a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5MS, is typically used. madison-proceedings.com The sample would be dissolved in a suitable volatile solvent and injected into the heated inlet. A temperature program is used to elute compounds based on their boiling points. The mass spectrometer provides definitive identification of the separated components. acgpubs.orgmadison-proceedings.com
Chiral Chromatography for Enantiomeric Purity Assessment
The structure of this compound itself is achiral, meaning it does not have enantiomers and therefore cannot be resolved by chiral chromatography. However, if a chiral center were introduced into the molecule, for instance, through substitution on the piperidine ring or by derivatization with a chiral reagent, the resulting enantiomers would require separation to assess enantiomeric purity.
Chiral HPLC is the most common technique for this purpose. nih.gov This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Lux® columns), are widely used and have proven effective for separating a broad range of chiral pharmaceuticals. nih.gov The separation can be performed in normal-phase, polar-organic, or reversed-phase modes, depending on the specific properties of the analyte. nih.gov Analytical separation can also be achieved using Capillary Electrophoresis (CE) with chiral selectors, such as cyclodextrins, added to the buffer. uni-regensburg.de
Future Research Directions and Conceptual Translational Potential
Exploration of Novel Biological Targets for Quinazoline (B50416) Scaffolds
While historically prominent for their potent inhibition of protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), the therapeutic reach of quinazoline derivatives is expanding to encompass a variety of novel biological targets. wikipedia.orgnih.gov Future research endeavors are poised to unlock the full potential of this versatile scaffold by investigating its interactions with less conventional molecular machinery.
Beyond Kinase Inhibition:
Emerging studies have highlighted the potential of quinazoline-based compounds to modulate the activity of enzymes crucial to disease pathogenesis outside of the kinase family. One such target is poly(ADP-ribose) polymerase-1 (PARP-1) , an enzyme central to DNA repair mechanisms. nih.gov The development of quinazoline derivatives as PARP-1 inhibitors could offer new therapeutic avenues in oncology, particularly in the context of synthetic lethality in cancers with specific DNA repair deficiencies.
Another area of burgeoning interest is the interaction of quinazolines with microtubules , essential components of the cytoskeleton involved in cell division and intracellular transport. nih.gov Compounds that can disrupt microtubule dynamics can act as potent anti-mitotic agents, a well-established strategy in cancer chemotherapy. The exploration of quinazoline scaffolds for this purpose could yield novel anti-cancer agents with distinct mechanisms of action.
Furthermore, the phosphodiesterase (PDE) enzyme family , particularly PDE7, has been identified as a viable target for quinazoline derivatives in the context of inflammatory diseases. nih.gov By modulating cyclic nucleotide signaling pathways, these compounds could offer new therapeutic options for a range of inflammatory and neurological disorders.
The following table summarizes some of the emerging biological targets for quinazoline scaffolds:
| Biological Target | Therapeutic Area | Potential Mechanism of Action |
| Poly(ADP-ribose) polymerase-1 (PARP-1) | Oncology | Inhibition of DNA repair in cancer cells |
| Microtubules | Oncology | Disruption of mitosis and cell division |
| Phosphodiesterase 7 (PDE7) | Inflammation, Neurology | Modulation of cyclic nucleotide signaling |
| Dihydrofolate Reductase (DHFR) | Infectious Diseases, Oncology | Inhibition of folic acid metabolism |
| Breast Cancer Resistance Protein (BCRP) | Oncology | Overcoming multidrug resistance |
Development of Advanced Synthetic Methodologies for Diverse Analogs
The generation of diverse chemical libraries is paramount to the successful exploration of the therapeutic potential of the quinazoline scaffold. Modern synthetic organic chemistry offers a powerful toolkit for the efficient and versatile construction of novel analogs of 2-(Methylsulfanyl)-4-piperidinoquinazoline.
Innovative Synthetic Approaches:
Recent years have seen a surge in the development of sophisticated synthetic strategies that are particularly amenable to the high-throughput synthesis of quinazoline derivatives. Multi-component reactions (MCRs) , for instance, allow for the assembly of complex molecules from three or more starting materials in a single step, offering significant advantages in terms of efficiency and atom economy. Four-component procedures for the preparation of substituted quinazolines from simple anilines and aldehydes have been reported, providing a facile route to structural diversity. nih.gov
Metal-catalyzed cross-coupling reactions , employing catalysts based on palladium, copper, and iron, have also become indispensable tools for the functionalization of the quinazoline core. These methods enable the introduction of a wide array of substituents at various positions of the heterocyclic ring system, facilitating the fine-tuning of pharmacological properties.
In line with the growing emphasis on sustainable chemical practices, green chemistry approaches are increasingly being applied to quinazoline synthesis. The use of environmentally benign solvents like deep eutectic solvents, coupled with energy-efficient techniques such as microwave irradiation, offers a more sustainable alternative to traditional synthetic methods. bohrium.com Furthermore, metal-free synthetic routes are being developed to minimize the environmental impact of these chemical transformations.
The solid-phase synthesis of 2,4-diaminoquinazoline libraries has also been established, providing a high-throughput platform for the generation of large numbers of discrete compounds for biological screening. wikipedia.org
| Synthetic Methodology | Key Advantages |
| Multi-component Reactions (MCRs) | High efficiency, atom economy, rapid access to complexity |
| Metal-Catalyzed Cross-Coupling | Versatile functionalization, precise control over substitution patterns |
| Green Chemistry Approaches | Reduced environmental impact, increased sustainability |
| Solid-Phase Synthesis | High-throughput library generation, amenability to automation |
| Combinatorial Synthesis | Systematic exploration of chemical space |
Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Design Research
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and development. These powerful computational tools offer unprecedented opportunities to accelerate the design and optimization of novel quinazoline-based drug candidates.
Computational and In Silico Approaches:
Virtual Screening: Rapidly screen massive virtual libraries of quinazoline derivatives to identify compounds with a high probability of binding to a specific biological target.
De Novo Design: Generate novel quinazoline structures with desired pharmacological properties from scratch.
ADMET Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the drug discovery process.
Molecular docking and molecular dynamics simulations are computational techniques that can provide detailed insights into the binding interactions between quinazoline derivatives and their biological targets at the atomic level. researchgate.net This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.
| AI/ML Application | Description |
| Virtual Screening | In silico screening of large compound libraries to identify potential hits. |
| De Novo Drug Design | Generation of novel molecular structures with desired properties. |
| QSAR Modeling | Quantitative structure-activity relationship modeling to predict biological activity. |
| ADMET Prediction | Prediction of pharmacokinetic and toxicity profiles. |
| Molecular Docking | Prediction of the binding mode of a ligand to a protein. |
| Molecular Dynamics | Simulation of the dynamic behavior of a ligand-protein complex. |
Conceptualizing New Research Avenues for Quinazoline Derivatives Beyond Current Applications
The inherent versatility of the quinazoline scaffold opens up a plethora of opportunities for its application in novel and unconventional research areas, extending beyond its traditional role in medicine.
Emerging and Future-Forward Applications:
The unique photophysical properties of certain quinazoline derivatives make them attractive candidates for applications in materials science . For instance, their potential use as organic light-emitting diodes (OLEDs) or fluorescent probes for biological imaging is an area ripe for exploration.
In the realm of nanotechnology , quinazoline-based compounds could be integrated into nanomaterials to create sophisticated drug delivery systems. bohrium.com These "nanomedicines" could offer enhanced therapeutic efficacy and reduced side effects by enabling the targeted delivery of the active pharmaceutical ingredient to the site of disease. For example, a quinazoline derivative has been explored as a substitute for thymine (B56734) in nucleic acid complexes within the field of DNA nanotechnology. bohrium.com
Furthermore, the development of multi-target or hybrid quinazoline derivatives represents a promising strategy for tackling complex multifactorial diseases. nih.gov By designing single molecules that can modulate multiple biological targets simultaneously, it may be possible to achieve synergistic therapeutic effects and overcome the drug resistance that can plague single-target agents.
| New Research Avenue | Potential Application |
| Materials Science | Organic light-emitting diodes (OLEDs), fluorescent probes |
| Nanotechnology | Targeted drug delivery systems, nanomedicine |
| Multi-Target Drug Design | Treatment of complex diseases, overcoming drug resistance |
| Agrochemicals | Development of novel pesticides and herbicides |
| Chemical Biology | As tool compounds to probe biological pathways |
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 2-(Methylsulfanyl)-4-piperidinoquinazoline derivatives?
- Methodological Answer : Synthesis requires precise control of reaction conditions, including temperature (e.g., reflux) and pH, to optimize yields and purity. Substitution reactions often employ bases like NaOH or KOH, while coupling agents (e.g., EDCI/HOBt) facilitate amide bond formation. For example, cyclization reactions involving precursors such as 2-chlorobenzyl mercaptan and hydrazide derivatives are conducted under dehydrating agents like phosphorus oxychloride . Monitoring intermediates via TLC or HPLC ensures reaction progress.
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction at low temperatures (e.g., 200 K) resolves bond lengths, dihedral angles (e.g., 4.03° and 9.77° between aromatic planes), and torsion angles (e.g., C-S-C-C = 7.47° and 72.07°). Refinement parameters (R factor = 0.031, wR = 0.086) and data-to-parameter ratios (18.1) ensure accuracy. Intramolecular interactions (N-H⋯N, N-H⋯S) and intermolecular contacts (C-H⋯O) are mapped to validate packing arrangements .
| Key Structural Parameters | Values |
|---|---|
| Dihedral angles (aromatic planes) | 4.03°, 9.77° |
| C-S-C-C torsion angles | 7.47°, 72.07° |
| π-π stacking distance | 3.707 Å |
Q. What computational methods are used for preliminary structural analysis?
- Methodological Answer : Density Functional Theory (DFT) with software like ADF predicts electronic properties, bond angles, and reactivity. Basis sets (e.g., STO) and solvent models (e.g., COSMO) simulate molecular behavior. Fragment-based approaches analyze charge distribution (e.g., VDD charges) and orbital interactions, while the Activation-Strain Model (ATS) evaluates reaction pathways .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of electrophilic substitutions in sulfonyl-containing quinazolines?
- Methodological Answer : Electron-withdrawing groups (e.g., sulfonyl) direct electrophiles to meta/para positions. Solvent polarity (e.g., DMF vs. THF) and temperature modulate activation energy. Computational tools like the Artificial Force Induced Reaction (AFIR) method predict regioselectivity by simulating transition states. For example, nitration reactions show higher para-substitution under acidic conditions due to stabilized intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
